In Vivo Tumor Regression: Anticancer Agent 14 (13d) vs. Tamoxifen
In a rat syngeneic mammary tumor model, Anticancer agent 14 (13d) and its formulated version (13d-f) demonstrated superior tumor regression compared to the clinical standard tamoxifen [1]. Both 13d and 13d-f regressed tumor growth at concentrations of 5 and 20 mg/kg better than tamoxifen, with no observed mortality [1].
| Evidence Dimension | Tumor regression in vivo |
|---|---|
| Target Compound Data | Regressed tumor growth at 5 and 20 mg/kg, with no mortality |
| Comparator Or Baseline | Tamoxifen (dose not explicitly specified in the abstract; comparison was qualitative) |
| Quantified Difference | Superior regression compared to tamoxifen |
| Conditions | Rat syngenic mammary tumor model |
Why This Matters
This direct comparison demonstrates that Anticancer agent 14 (13d) is more effective than a standard-of-care agent in a relevant in vivo model, making it a superior candidate for preclinical breast cancer studies.
- [1] Jana AK, et al. Tyrosine-Derived Novel Benzoxazine Active in a Rat Syngenic Mammary Tumor Model of Breast Cancer. J Med Chem. 2021 Nov 11;64(21):16293-16316. View Source
